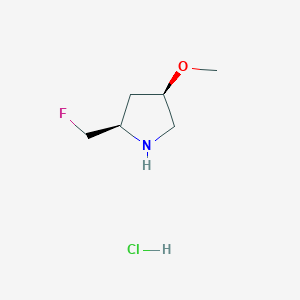
(2R,4R)-2-(Fluoromethyl)-4-methoxypyrrolidine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,4R)-2-(Fluoromethyl)-4-methoxypyrrolidine;hydrochloride is a chemical compound that is often used as an organic intermediate . It is also known as (2R-cis)-2-(Fluoromethyl)-4-hydroxy-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester .
Synthesis Analysis
The synthesis of similar compounds has been described in various patents and scientific literature. For example, an improved process for the preparation of 5-(4-fluorophenyl)-1-[2-((2R,4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-yl)-ethyl]-2-isopropyl-4-phenyl-1H-pyrrole-3-carboxylic acid phenylamide by a novel synthesis is described where methyl cyanoacetate is converted in eight operations or fewer to the desired product . Another synthetic method for (2R, 4R)-4-methyl-2-piperidinecarboxylic acid is described where 4-methyl-2-picolinic acid is used as initial raw materials for preparing the (2R, 4R)-4-methyl-2-piperidinecarboxylic acid .Molecular Structure Analysis
The molecular structure of (2R,4R)-2-(Fluoromethyl)-4-methoxypyrrolidine;hydrochloride can be found in various chemical databases. For example, the ChemSpider database provides information about the molecular formula, average mass, and monoisotopic mass of similar compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of (2R,4R)-2-(Fluoromethyl)-4-methoxypyrrolidine;hydrochloride can be found in various chemical databases. For example, the PubChem database provides information about the classification, hazards, and safety measures of similar compounds . The ChemicalBook also provides information about the melting point, boiling point, refractive index, and usage of similar compounds .Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Chemistry Applications
(2R,4R)-2-(Fluoromethyl)-4-methoxypyrrolidine;hydrochloride and its derivatives are valuable in the field of medicinal chemistry, especially for the synthesis of compounds with potential therapeutic applications. For instance, the study by Singh and Umemoto (2011) discusses the synthesis of N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides, which are pivotal synthons for creating dipeptidyl peptidase IV inhibitors. These inhibitors are crucial for the treatment of type 2 diabetes. The methodology enables a reduction in synthetic steps needed to prepare 4-fluoropyrrolidine derivatives, highlighting the compound's significance in streamlining the production of medically relevant molecules (Singh & Umemoto, 2011).
Pharmacological Profiles and Potential Therapeutic Uses
Another critical aspect of (2R,4R)-2-(Fluoromethyl)-4-methoxypyrrolidine;hydrochloride derivatives is their pharmacological potential. Ogawa et al. (2002) explored the pharmacology of R-96544, an active form of a novel 5-HT2A receptor antagonist, derived from a related compound. This study found that R-96544 inhibited platelet aggregation in various animal models, suggesting potential therapeutic applications in cardiovascular diseases. The compound's high affinity for 5-HT2A receptors but not for non-serotonergic sites underscores its specificity and potential for clinical use in managing conditions influenced by serotonin (Ogawa et al., 2002).
Potential in Treating Pancreatitis
The same compound and its metabolite, R-96544, have been studied for their effects on experimental acute and chronic pancreatitis. Ogawa et al. (2005) demonstrated that these compounds could inhibit the progression of pancreatitis in animal models, supporting the theory of 5-HT2A receptors' involvement in the disease's progression. This research offers a foundation for further investigation into the therapeutic potential of (2R,4R)-2-(Fluoromethyl)-4-methoxypyrrolidine;hydrochloride derivatives in treating pancreatitis, showcasing the compound's versatility beyond its synthesis and pharmacological profile (Ogawa et al., 2005).
Wirkmechanismus
The mechanism of action of similar compounds has been studied in the context of their activity against HIV. For example, (-)-(2R,4R)-1-(2-Hydroxymethyl-1,3-dioxolan-4yl)thymine (DOT) is a thymidine analogue that has potent in vitro activity against wild-type and nucleoside reverse transcriptase inhibitor (NRTI)-resistant HIV .
Safety and Hazards
Eigenschaften
IUPAC Name |
(2R,4R)-2-(fluoromethyl)-4-methoxypyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FNO.ClH/c1-9-6-2-5(3-7)8-4-6;/h5-6,8H,2-4H2,1H3;1H/t5-,6-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSGPJXMRKQZAJH-KGZKBUQUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(NC1)CF.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1C[C@@H](NC1)CF.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2411177-23-4 |
Source


|
| Record name | (2R,4R)-2-(fluoromethyl)-4-methoxypyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3,4-dimethylphenyl)-2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2561953.png)

![3-[(2R,5R)-5-Ethyl-2-methylpiperidine-1-carbonyl]-5-fluorosulfonyloxypyridine](/img/structure/B2561955.png)


![2-[3-(1,3-Benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2561958.png)
![(2-Bromophenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2561959.png)
![2-(benzo[d]isoxazol-3-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2561961.png)
![2-[2-(3-Chlorophenoxy)acetamido]benzoic acid](/img/structure/B2561963.png)

![(Z)-3-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide](/img/structure/B2561965.png)
![9-(3,5-dimethylphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2561968.png)